molecular formula C28H25N3O4S B2436355 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 866589-03-9

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2436355
CAS No.: 866589-03-9
M. Wt: 499.59
InChI Key: CWHYGZWCYSMJHP-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a potential candidate for various biological activities.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-18(12-14-21)26-30-27-23(15-19-7-4-5-10-24(19)35-27)28(31-26)36-17-25(32)29-20-8-6-9-22(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYGZWCYSMJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include formamidine acetate, methyl 3-aminothiophene-2-carboxylate, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. Pathways involved include the inhibition of protein kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of functional groups, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide , also known as C683-0876, is a synthetic organic molecule with potential biological activities. The molecular formula is C22H21N3O3SC_{22}H_{21}N_{3}O_{3}S, and it has been identified in various screening libraries for its pharmacological properties. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of C683-0876 features a chromeno-pyrimidine core with a sulfanyl group and an acetamide moiety. The compound's molecular weight is approximately 407.49 g/mol, with a logP value of 5.331 indicating high lipophilicity, which may influence its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC22H21N3O3SC_{22}H_{21}N_{3}O_{3}S
Molecular Weight407.49 g/mol
LogP5.331
Water SolubilityLogSw = -5.25
Acid Dissociation Constant (pKa)9.55

The biological activity of C683-0876 is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that regulate cell functions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may help in reducing oxidative stress within cells.

Biological Activities

Research into the biological activities of C683-0876 has indicated several potential therapeutic effects:

Anticancer Activity

C683-0876 has been included in anticancer screening libraries due to its structural similarities to known anticancer agents. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell division.

Antimicrobial Properties

The compound has shown promise in antimicrobial assays, suggesting potential applications in treating infections caused by resistant bacterial strains. This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Anti-inflammatory Effects

In vitro studies have indicated that C683-0876 might possess anti-inflammatory properties by modulating inflammatory cytokine production, which could be beneficial in conditions such as arthritis or chronic inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating the effects of C683-0876 on human cancer cell lines demonstrated significant inhibition of cell growth compared to controls, suggesting its potential as a lead compound for cancer therapy .
  • Antimicrobial Testing : In a series of antimicrobial assays, C683-0876 exhibited effective inhibition against several pathogenic bacteria, highlighting its potential role in developing new antibiotics .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that C683-0876 could modulate key signaling pathways involved in cell survival and apoptosis .

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